molecular formula C7H7FOS B1601197 4-Fluoro-2-(methylthio)phenol CAS No. 90033-52-6

4-Fluoro-2-(methylthio)phenol

Cat. No.: B1601197
CAS No.: 90033-52-6
M. Wt: 158.2 g/mol
InChI Key: MBEKFWUOYFSSIH-UHFFFAOYSA-N
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Description

4-Fluoro-2-(methylthio)phenol: is an organic compound with the molecular formula C7H7FOS It is a derivative of phenol, where the hydrogen atom at the fourth position is replaced by a fluorine atom, and the hydrogen atom at the second position is replaced by a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(methylthio)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. This method typically involves the reaction of 4-fluorophenol with a methylthiolating agent under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is usually conducted at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-(methylthio)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the methylthio group to a thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution with amines can yield corresponding aniline derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, ether solvents, and low temperatures.

    Substitution: Amines, sodium hydroxide, potassium carbonate, DMSO, DMF, and elevated temperatures.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Aniline derivatives and other substituted phenols.

Scientific Research Applications

4-Fluoro-2-(methylthio)phenol has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it valuable in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its potential binding affinity to biological targets.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as antimicrobial or anticancer activities.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its derivatives may also find applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(methylthio)phenol depends on its interaction with specific molecular targets. The presence of the fluorine atom and the methylthio group can influence its binding affinity and reactivity. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    4-Fluorophenol: Lacks the methylthio group, making it less versatile in certain chemical reactions.

    2-Methylthiophenol: Lacks the fluorine atom, which can affect its reactivity and binding properties.

    4-Fluoro-2-methylphenol: Similar structure but lacks the sulfur atom, influencing its chemical behavior.

Uniqueness: 4-Fluoro-2-(methylthio)phenol is unique due to the presence of both the fluorine atom and the methylthio group. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. Its dual functional groups make it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

4-fluoro-2-methylsulfanylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FOS/c1-10-7-4-5(8)2-3-6(7)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBEKFWUOYFSSIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40526835
Record name 4-Fluoro-2-(methylsulfanyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40526835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90033-52-6
Record name 4-Fluoro-2-(methylsulfanyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40526835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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